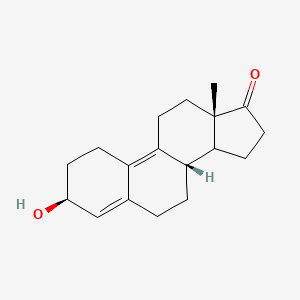
Ethyl 2-Nitro-3-(5-nitro-3-indolyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-Nitro-3-(5-nitro-3-indolyl)propanoate is a complex organic compound that belongs to the family of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Nitro-3-(5-nitro-3-indolyl)propanoate typically involves the nitration of an indole precursor followed by esterification. One common method starts with the nitration of 3-indolepropanoic acid using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting nitro compound is then esterified using ethanol and a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.
化学反応の分析
Types of Reactions
Ethyl 2-Nitro-3-(5-nitro-3-indolyl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Ethyl 2-Amino-3-(5-amino-3-indolyl)propanoate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives with different functional groups.
科学的研究の応用
Ethyl 2-Nitro-3-(5-nitro-3-indolyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive indole core.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of Ethyl 2-Nitro-3-(5-nitro-3-indolyl)propanoate involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole moiety can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- Ethyl 2-Nitro-3-(5-nitro-2-indolyl)propanoate
- Ethyl 2-Nitro-3-(5-nitro-4-indolyl)propanoate
- Ethyl 2-Nitro-3-(5-nitro-6-indolyl)propanoate
Uniqueness
Ethyl 2-Nitro-3-(5-nitro-3-indolyl)propanoate is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The position of the nitro groups can affect the compound’s ability to interact with biological targets and its overall stability .
特性
分子式 |
C13H13N3O6 |
|---|---|
分子量 |
307.26 g/mol |
IUPAC名 |
ethyl 2-nitro-3-(5-nitro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H13N3O6/c1-2-22-13(17)12(16(20)21)5-8-7-14-11-4-3-9(15(18)19)6-10(8)11/h3-4,6-7,12,14H,2,5H2,1H3 |
InChIキー |
GMDGUQAKAZCNIH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13711150.png)


![[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide](/img/structure/B13711164.png)

![N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine](/img/structure/B13711179.png)


![1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid](/img/structure/B13711204.png)

![2-[(Chloromethoxy)methyl]anisole](/img/structure/B13711220.png)

